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Compound of Interest

Compound Name: 6-Chloro-4-nitro-1H-indazole

Cat. No.: B1360812

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the crystal structure analysis of 6-Chloro-4-nitro-1H-
indazole derivatives, a thorough review of published scientific literature reveals a lack of
specific crystallographic data for this particular substitution pattern. Therefore, this document
provides a comprehensive overview based on closely related and well-characterized isomers,
primarily the 3-chloro-6-nitro-1H-indazole and 3-chloro-5-nitro-1H-indazole series. The
methodologies and data presented herein serve as a robust framework for the analysis of the
titte compounds.

Introduction: The Significance of Indazole Scaffolds

Indazole and its derivatives are a prominent class of heterocyclic compounds that form the core
structure of numerous molecules with significant biological and pharmaceutical activities.[1]
These activities include anti-inflammatory, anti-tumor, anti-HIV, and serotonin 5-HT3 receptor
antagonist effects.[1] The precise three-dimensional arrangement of atoms and functional
groups within the crystal lattice is paramount as it dictates the molecule's physical properties
and its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method
for elucidating this arrangement.

This technical guide offers a summary of quantitative crystallographic data from published
chloro-nitro-1H-indazole derivatives, detailed experimental protocols for their synthesis and
structural analysis, and a visualization of a potential biological pathway.
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Crystallographic Data Presentation

The following tables summarize the single-crystal X-ray diffraction data for several chloro-nitro-
1H-indazole derivatives, providing a comparative basis for structural analysis.

Table 1: Crystallographic Data for 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[1]

Parameter Value
Chemical Formula C10HsCIN3O2
Formula Weight 237.64 g/mol
Crystal System Monoclinic
Space Group P2i/c
Temperature 150 K

a(A) 7.5726 (2)

b (A) 9.8742 (3)
c(R) 28.1152 (8)
B () 90.00
Volume (A3) 2096.03 (10)
Z 8

Radiation Type Cu Ka
Absorption Correction Multi-scan
Final R indices [I > 20(1)] R1 =0.040, wR2 = 0.102

Note: The asymmetric unit of this compound contains two independent molecules which differ
primarily in the orientation of the allyl substituents.[1]

Table 2: Comparative Crystallographic Data for Other Chloro-Nitro-Indazole Derivatives
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Parameter

3-Chloro-1-ethyl-6-nitro-
1H-indazole[2]

3-Chloro-1-methyl-5-nitro-
1H-indazole[3][4]

Chemical Formula CoHsCIN30O:2 CsHeCIN3O2
Formula Weight 225.63 g/mol 211.61 g/mol
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n
Temperature 293K 296 K

a (A) 7.4984 (3) 3.8273 (2)

b (A) 16.2805 (7) 14.678 (6)

c (A) 8.3363 (3) 15.549 (6)
B(°) 97.403 (4) 96.130 (9)
Volume (A3) 1009.19 (7) 868.5 (6)

VA 4 4

Radiation Type Cu Ka Mo Ka

Experimental Protocols

This section details the methodologies for the synthesis of a representative chloro-nitro-

indazole derivative and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-

indazole[1]

o Reactant Preparation: In a 40 ml solution of Tetrahydrofuran (THF), dissolve 3-Chloro-6-

nitroindazole (5 mmol) and allyl bromide (10 mmol).

o Addition of Reagents: Add potassium carbonate (10 mmol) and a catalytic quantity of tetra-n-

butylammonium bromide (0.5 mmol) to the mixture.

e Reaction: Stir the mixture at room temperature for 24 hours.
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Work-up: Filter the resulting solution to remove solid residues.
Solvent Removal: Remove the solvent (THF) from the filtrate under vacuum.
Purification: Separate the final product via chromatography on a silica gel column.

Crystallization: The purified compound is obtained as yellow crystals with a melting point of
351 K and a yield of 50%.

General Protocol for Single-Crystal X-ray Diffraction
Analysis

This protocol is based on standard practices for small molecule crystallography.[5]

Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully
selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K)
to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer
equipped with a monochromatic radiation source (e.g., Mo Ka or Cu Ka).

Data Reduction: The collected diffraction images are processed to integrate the reflection
intensities. These intensities are then corrected for experimental factors such as Lorentz-
polarization and absorption effects.

Structure Solution: The crystal structure is solved using direct methods or Patterson
methods, which provide initial phases for the diffraction data.

Structure Refinement: The initial structural model is refined using a full-matrix least-squares
method on F2. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are
placed in calculated positions and refined using a riding model. The final refined structure
provides precise atomic coordinates, bond lengths, bond angles, and other geometric
parameters.

Visualization of Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental and logical relationships.
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Caption: General workflow for synthesis, crystallization, and X-ray structure determination.
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Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising biological potency against
several species of Leishmania.[6] Molecular docking studies suggest that these compounds
may act as inhibitors of trypanothione reductase (TryR), an essential enzyme for the parasite's
survival.[6]
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Caption: Proposed mechanism of antileishmanial activity via Trypanothione Reductase
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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